4-Aminopentanoic acid hydrochloride

GABAergic neurotransmission Enantiomer pharmacology Synaptosome uptake assay

Batch-to-batch variability in racemic 4-APA HCl sourcing confounds GABAergic assays. This compound (CAS 62000-70-8) solves enantiomer-specific probe needs: • Racemic mixture (≥97% purity) enables reproducible synaptic GABA displacement studies. • Distinct (R)- vs. (S)-enantiomer pharmacology validates false neurotransmitter models. • Stable crystalline HCl salt ensures accurate stoichiometry in peptide coupling and neuroimaging agent synthesis.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 62000-70-8
Cat. No. B1280062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopentanoic acid hydrochloride
CAS62000-70-8
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)N.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
InChIKeyHRBUADXBDUKOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopentanoic Acid Hydrochloride Identity & Structure


4-Aminopentanoic acid hydrochloride (CAS 62000-70-8), also referenced as 4-aminovaleric acid hydrochloride, is a racemic mixture of the hydrochloride salt form of 4-aminopentanoic acid (4APA) [1]. This compound is a γ-amino acid and a structural analog of the major inhibitory neurotransmitter gamma-aminobutyric acid (GABA) [2]. It is primarily supplied as a white to off-white crystalline powder with a molecular formula of C₅H₁₂ClNO₂ (free base C₅H₁₁NO₂), a molecular weight of 153.61 g/mol, and a melting point range of 151-156°C . This racemic hydrochloride form (comprising both (R)- and (S)-enantiomers) is distinct from enantiomerically pure forms and the free base, with implications for experimental reproducibility and subsequent synthetic applications .

Racemic hydrochloride saltFor GABAergic false neurotransmitter and synaptic metabolism studies
Crystalline solid formatFacilitates accurate weighing, storage and reproducible handling vs. free base
Enantiomeric identity verification requiredRacemate or single enantiomer choice directly impacts biological outcomes

Analytical Confirmation for 4-Aminopentanoic Acid HCl Procurement


Procurement teams should not assume functional interchangeability between different commercial sources of 4-aminopentanoic acid hydrochloride or its enantiomeric forms. The compound exists as a racemic mixture (CAS 62000-70-8) but also as individual enantiomers, (R)-4APA HCl (CAS 214402-71-8) and (S)-4APA HCl, which demonstrate markedly divergent pharmacological profiles [1]. Published data confirm that (R)-4APA exhibits significantly greater synaptosome uptake and more pronounced effects on endogenous GABA dynamics compared to (S)-4APA, meaning that simple substitution of a racemate for an enantiopure form—or vice versa—will directly alter experimental outcomes and invalidate cross-study reproducibility [2]. Furthermore, impurities or batch-to-batch variations in purity (reported at 95% or 97%) can confound sensitive biological assays; rigorous analytical validation via Certificate of Analysis is therefore essential prior to deployment.

Enantiomer Racemate vs. single enantiomer (R or S) changes uptake, GABA displacement and behavioral endpoints; published data show distinct profiles.
Purity Batch-to-batch purity variation (reported 95‑97%) may confound sensitive biological assays; COA review recommended before deployment.

Performance Metrics for 4-Aminopentanoic Acid HCl Selection


Enantiomer-Specific Synaptosome Uptake

In mouse cerebral synaptosome preparations, uptake of (R)-4APA over 30 minutes was significantly greater than uptake of (S)-4APA [1]. This enantioselective transport underpins the compound‘s unique functional classification as a 'false neurotransmitter' and is a critical differentiator for neurochemical studies.

Synaptosome Uptake
Head-to-head
(R)-4APA shows greater uptake than (S)-4APA
Supports enantiomer-specific transport study design
Mouse synaptosomes, 30 min incubation
GABAergic neurotransmission Enantiomer pharmacology Synaptosome uptake assay

Endogenous GABA Pool Modulation

Following uptake, (R)-4APA induces a greater reduction in endogenous GABA concentration within synaptosomes compared to (S)-4APA, and also demonstrates enhanced release following membrane depolarization [1]. This suggests (R)-4APA more effectively displaces or replaces endogenous GABA, a property leveraged in studies of synaptic metabolism.

GABA Pool Modulation
Head-to-head
(R)-4APA reduces endogenous GABA more than (S)-4APA
Reported differential displacement of inhibitory neurotransmitter pool
Following uptake in synaptosomes
Endogenous GABA modulation False neurotransmitter Neurochemistry

Positional Isomer Selectivity: 4-APA vs. 5-APA

4-Aminopentanoic acid is a γ-amino acid (amino group on the 4th carbon) and a synthetic GABA analog [1]. In contrast, 5-aminopentanoic acid (5-aminovaleric acid) is an endogenous δ-amino acid and a natural intermediate in lysine degradation [2]. This positional shift fundamentally alters biological recognition: 4APA acts as a xenobiotic false neurotransmitter for GABA, while 5-aminopentanoic acid participates in established endogenous metabolic pathways [3].

Positional Isomer Selectivity
Class-level
4-APA (γ‑amino acid) vs. 5-APA (δ‑amino acid)
Engages GABAergic false transmitter mechanisms, not lysine degradation
5-APA is an endogenous metabolite, not a GABA analog
Positional isomer Amino acid metabolism GABA analog

Hydrochloride Salt vs. Free Base Handling

The hydrochloride salt form (CAS 62000-70-8) provides a distinct solid-state profile compared to the free base (4-aminopentanoic acid free base CAS 13880-74-5). The hydrochloride exhibits a melting point range of 151-156°C [1], whereas the free base is typically an oil or low-melting solid . This higher melting point and crystalline nature facilitate easier handling, accurate weighing, and long-term storage stability, which are critical for reproducible laboratory-scale synthesis and analytical method development .

Salt vs. Free Base Handling
Supporting evidence
Crystalline HCl salt (mp 151–156°C) vs. oil/low-melting free base
Solid form supports reproducible weighing and long-term storage
Ambient handling context
Salt form selection Solid-state stability Chemical synthesis

Research Applications of 4-Aminopentanoic Acid HCl


False Neurotransmitter & Synaptic Metabolism

Researchers investigating the mechanisms of false neurotransmitters or synaptic GABA metabolism should source 4-aminopentanoic acid hydrochloride. The differential uptake and GABA-displacing effects of its (R)-enantiomer compared to the (S)-enantiomer make it a precise tool for probing synaptic vesicle loading and neurotransmitter release dynamics [1].

Enantiomer-Specific Behavioral Neuroscience

In behavioral neuroscience and pharmacology studies involving GABAergic signaling, precise sourcing of the racemic mixture (CAS 62000-70-8) or the individual enantiomers is non-negotiable. Evidence confirms that (R)-4APA and (S)-4APA exhibit distinct activity profiles at GABA_A and GABA_B receptor subtypes and produce differential in vivo behavioral outcomes [2]. Procurement of the incorrect form will invalidate receptor profiling and dose-response data.

Building Block for Peptidomimetics and Radioligands

The racemic hydrochloride salt is a preferred starting material for organic synthesis projects requiring a γ-amino acid scaffold. Its stable, crystalline nature (compared to the free base) ensures accurate stoichiometry in solid-phase peptide synthesis and solution-phase amide coupling reactions. The compound is also noted as a precursor for developing potential neuroimaging agents, making it a strategic procurement choice for medicinal chemistry labs developing novel GABAergic tracers or therapeutics [3].

Analytical Reference Standard for GABA Analogs

Due to its well-defined CAS registry (62000-70-8) and availability in high purity (≥95%), this compound is utilized as a reference standard. It is essential for the calibration of LC-MS, GC-MS, and NMR methods intended to detect and quantify GABA analogs in biological matrices or to verify the identity of structurally similar research chemicals [4].

Application
Selection Property
Validation Focus
False neurotransmitter synaptic metabolism studies
Enantiomer-specific uptake and GABA displacement profile
Synaptic vesicle loading and release assays; transport kinetics
Behavioral neuroscience GABAergic signaling research
Enantiomeric purity (racemate vs. single enantiomer)
Receptor subtype profiling; behavioral endpoint reproducibility
Peptidomimetic and radioligand synthesis
Stable crystalline hydrochloride salt form
Stoichiometric accuracy; solid-phase coupling efficiency
Analytical reference standard for GABA analogs
Defined CAS (62000-70-8) and purity ≥95%
LC‑MS/GC‑MS/NMR method calibration and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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